

Commercial Sources and Applications of High-Purity D-erythro-Dihydrosphingosine-1phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-erythro-Dihydrosphingosine-1-	
	phosphate	
Cat. No.:	B13842685	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and key applications of high-purity **D-erythro-Dihydrosphingosine-1-phosphate** (dhS1P). Detailed protocols for relevant experiments are included, along with graphical representations of associated signaling pathways to support experimental design and data interpretation.

Commercial Availability

High-purity (>98%) **D-erythro-Dihydrosphingosine-1-phosphate** is available from several commercial suppliers. The compound is typically supplied as a solid and requires specific handling and storage conditions to ensure its stability and activity.



Supplier	Purity	Available Quantities	Storage
Sigma-Aldrich	≥98% (TLC)	1 mg, 5 mg	-20°C
Avanti Polar Lipids	>98%	1 mg, 5 mg, 25 mg	-20°C
Cayman Chemical	≥98%	1 mg, 5 mg	-20°C
Hello Bio	>98%	10 mg, 50 mg	+4°C
AdipoGen Life Sciences	>98%	1 mg, 5 mg	-20°C
LGC Standards	>95% (HPLC)	1 mg, 5 mg	Not specified

Key Biological Activities & Quantitative Data

D-erythro-Dihydrosphingosine-1-phosphate is a bioactive sphingolipid that acts as a ligand for the sphingosine-1-phosphate (S1P) receptors. It plays a crucial role in various cellular processes, including cell migration and fibrosis.

Parameter	Value	Application	Cell Type
S1P Receptor Binding Affinity (Ki)	15 nM	Receptor binding assays	Not specified
Antifibrotic Effect Concentration	0.5 μM[1]	Inhibition of collagen synthesis	Human dermal fibroblasts
Chemotaxis Induction	Induces chemotaxis	Cell migration assays	Human Umbilical Vein Endothelial Cells (HUVEC)

Experimental Protocols

Protocol 1: Preparation of D-erythro-

Dihydrosphingosine-1-phosphate Working Solution



This protocol describes the preparation of a 125 μ M working solution of dhS1P suitable for cell-based assays.

Materials:

- D-erythro-Dihydrosphingosine-1-phosphate (solid)
- Methanol
- Tetrahydrofuran (THF)
- Nuclease-free water
- Fatty acid-free Bovine Serum Albumin (BSA)
- Nitrogen gas source
- Water bath

Procedure:

- Stock Solution Preparation (0.5 mg/mL):
 - Dissolve the solid dhS1P in a solution of 60% methanol, 30% THF, and 10% water to a final concentration of 0.5 mg/mL.
 - Gentle warming in a 75°C water bath and occasional vortexing may be required to fully dissolve the lipid.
- Aliquoting and Drying:
 - Aliquot the desired volume of the stock solution into sterile, glass tubes.
 - Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
- Preparation of Working Solution (125 μΜ):
 - Prepare a 4 mg/mL solution of fatty acid-free BSA in nuclease-free water.



- Warm the BSA solution to 37°C.
- \circ Add the appropriate volume of the warm BSA solution to the dried lipid film to achieve a final concentration of 125 μ M.
- Vortex thoroughly and incubate at 37°C for 30 minutes to ensure complete solubilization.

Protocol 2: In Vitro Chemotaxis Assay

This protocol outlines a method to assess the chemotactic effect of dhS1P on endothelial cells using a Transwell migration assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Transwell inserts (8 μm pore size)
- · 24-well plates
- D-erythro-Dihydrosphingosine-1-phosphate working solution (see Protocol 1)
- Calcein-AM fluorescent dye
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Culture HUVECs to 80-90% confluency.
 - Starve the cells in serum-free medium for 4-6 hours prior to the assay.
 - Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.



Assay Setup:

- Add 600 μL of serum-free medium containing different concentrations of dhS1P (e.g., 0, 10, 50, 100, 500 nM) to the lower chambers of the 24-well plate.
- \circ Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
- Quantification of Migration:
 - Carefully remove the Transwell inserts.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
 - Stain the cells with Calcein-AM (2 μg/mL) for 30 minutes.
 - Measure the fluorescence of the migrated cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Protocol 3: Antifibrotic Activity Assay in Dermal Fibroblasts

This protocol details the investigation of the antifibrotic effects of dhS1P by analyzing the expression of key fibrotic markers.

Materials:

- Human dermal fibroblasts (normal or from scleroderma patients)
- Fibroblast growth medium
- D-erythro-Dihydrosphingosine-1-phosphate working solution



- Recombinant human TGF-β1
- Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Collagen I, MMP-1, p-Smad3, and PTEN)
- Reagents for quantitative PCR (optional, for gene expression analysis)

Procedure:

- Cell Culture and Treatment:
 - Culture human dermal fibroblasts to near confluency.
 - Serum-starve the cells overnight.
 - Pre-treat the cells with 0.5 μM dhS1P for 1 hour.[1]
 - Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (10 ng/mL), for 24-48 hours.
- Protein Expression Analysis (Western Blot):
 - Lyse the cells and quantify protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against Collagen I, MMP-1, phospho-Smad3, and PTEN.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

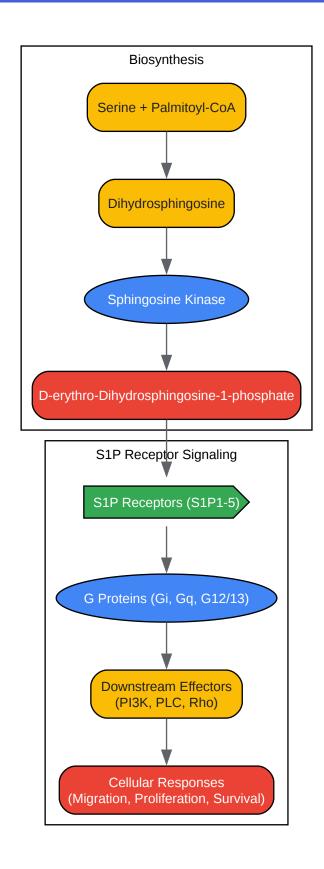
Signaling Pathways and Experimental Workflows



D-erythro-Dihydrosphingosine-1-phosphate Biosynthesis and S1P Receptor Signaling

D-erythro-Dihydrosphingosine-1-phosphate is synthesized from dihydrosphingosine through the action of sphingosine kinases. It exerts its biological effects primarily by binding to and activating S1P receptors, which are G protein-coupled receptors. This initiates downstream signaling cascades that regulate a variety of cellular functions.





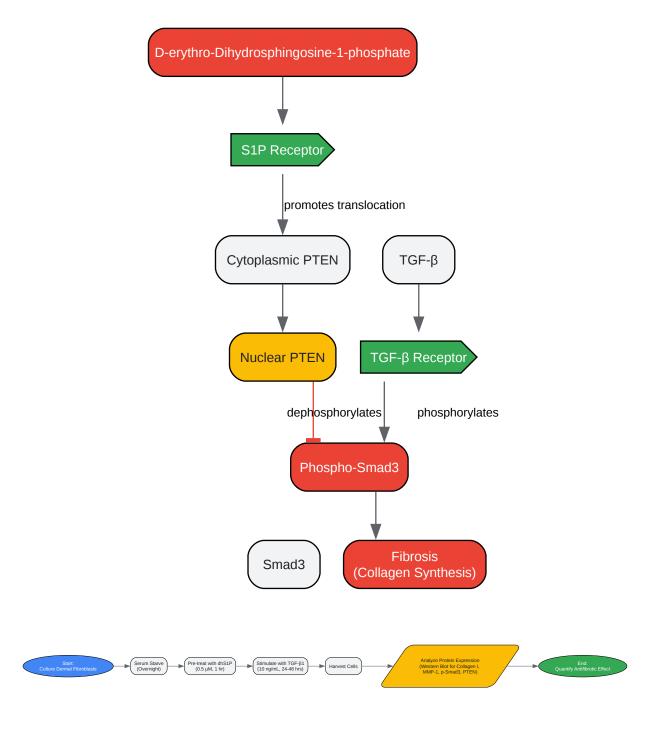
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Caption: Biosynthesis of dhS1P and its activation of S1P receptor signaling pathways.



Antifibrotic Signaling Pathway of D-erythro-Dihydrosphingosine-1-phosphate

In the context of fibrosis, dhS1P exhibits antifibrotic properties by modulating the TGF- β signaling pathway. It promotes the nuclear translocation of PTEN, which in turn leads to the dephosphorylation and inactivation of the pro-fibrotic transcription factor Smad3.[2]





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References

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